molecular formula C23H39NO5S B1240142 Leukotriene E3 CAS No. 79494-05-6

Leukotriene E3

Cat. No. B1240142
CAS RN: 79494-05-6
M. Wt: 441.6 g/mol
InChI Key: KRTWHKZMWCZCIK-VRZYSOTLSA-N
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Description

Leukotriene e3, also known as LTE3, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, leukotriene E3 is considered to be an eicosanoid lipid molecule. Leukotriene e3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Leukotriene e3 has been primarily detected in urine. Within the cell, leukotriene E3 is primarily located in the membrane (predicted from logP) and cytoplasm. Leukotriene e3 can be converted into 14-carboxy-15, 16, 17, 18, 19, 20-hexanor-leukotriene E3.
Leukotriene E3 is a leukotriene that is leukotriene E4 in which the non-conjugated double bond has been reduced to a single bond. It is a leukotriene, an amino dicarboxylic acid, a L-cysteine thioether, a secondary alcohol and a non-proteinogenic L-alpha-amino acid.

Scientific Research Applications

1. Role in Inflammation and Immune Response

Leukotrienes are involved in numerous homeostatic biological functions and inflammation, acting through specific G protein-coupled receptors. This knowledge has provided insights into inflammatory responses, pain, and fever Funk, 2001.

2. Involvement in Cancer

Recent research indicates that leukotrienes interact with various tissue cells, contributing to low-grade inflammation in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They promote tumor growth and resistance to immunotherapy by shaping the tumor microenvironment Tian et al., 2020.

3. Biosynthesis and Metabolism

The biosynthesis of leukotrienes involves several enzymes, including 5-lipoxygenase, and their metabolism is critical for the termination of their biological activity. Defects in the expression of these enzymes may be involved in specific genetic diseases Murphy & Gijón, 2007.

4. Role in Innate Immune Responses

Leukotrienes are synthesized by leukocytes during infection and enhance leukocyte accumulation, phagocyte capacity for microbial ingestion and killing, and the generation of other proinflammatory mediators. States of immunodeficiency, such as HIV infection and malnutrition, are characterized by a deficiency in leukotriene synthesis Peters-Golden et al., 2005.

5. Stability and Interaction with Fatty Acid Binding Proteins

Fatty acid binding proteins can stabilize leukotrienes, influencing their biological activity and interactions within the body Zimmer et al., 2004.

6. Measurement and Monitoring

Techniques like LC/MS/MS are developed for accurate measurement of leukotrienes in exhaled breath condensate, which can be used to assess lung inflammation and monitor drug therapy Montuschi, 2009.

7. Potential Therapeutic Targets

Leukotriene receptors have been identified as potential therapeutic targets for various conditions, including asthma and allergic reactions Yokomizo et al., 2018.

properties

CAS RN

79494-05-6

Product Name

Leukotriene E3

Molecular Formula

C23H39NO5S

Molecular Weight

441.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid

InChI

InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1

InChI Key

KRTWHKZMWCZCIK-VRZYSOTLSA-N

Isomeric SMILES

CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N

SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Other CAS RN

79494-05-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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